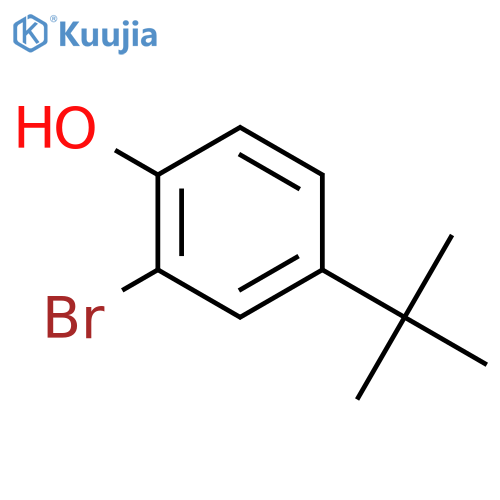Cas no 2198-66-5 (2-Bromo-4-tert-butylphenol)

2-Bromo-4-tert-butylphenol structure
商品名:2-Bromo-4-tert-butylphenol
2-Bromo-4-tert-butylphenol 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-tert-butylphenol
- 2-Bromo-4-(tert-butyl)phenol
- Phenol,2-bromo-4-(1,1-dimethylethyl)-
- 4-tert-Butyl-2-bromophenol
- Phenol, 2-bromo-4-(1,1-dimethylethyl)-
- FFRLMQPMGIMHHQ-UHFFFAOYSA-N
- NSC2360
- PubChem15100
- 4-t-butyl-2-bromophenol
- 2-Bromo-4-t-butylphenol
- KSC494K1B
- 2-bromo-4-tert-butyl-phenol
- 2-Bromo-4-tert-butyl phenol
- 4-(tert-butyl)-2-bromophenol
- 2-Bromo-4-tert-butylphenol .
- ARONIS023700
- EINEC
- CHEMBL2005775
- PS-7739
- NSC 2360
- 2-Bromo-4-tertButylphenol
- FT-0660395
- BB 0253758
- NS00027013
- EINECS 218-602-9
- DTXSID00176395
- AKOS000319631
- AI3-17311
- AM20060306
- 2-Bromo-4-(2-methyl-2-propanyl)phenol
- SY032407
- NCI60_001902
- 2198-66-5
- EN300-1238562
- SCHEMBL376840
- MFCD02682891
- B3763
- A815804
- NSC-2360
- CS-W002958
-
- MDL: MFCD02682891
- インチ: 1S/C10H13BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
- InChIKey: FFRLMQPMGIMHHQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 228.01498g/mol
- ひょうめんでんか: 0
- XLogP3: 3.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 228.01498g/mol
- 単一同位体質量: 228.01498g/mol
- 水素結合トポロジー分子極性表面積: 20.2Ų
- 重原子数: 12
- 複雑さ: 150
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.341
- ゆうかいてん: 51°C(lit.)
- ふってん: 113°C/9mmHg(lit.)
- フラッシュポイント: 102.5°C
- 屈折率: 1.547
- PSA: 20.23000
- LogP: 3.45220
2-Bromo-4-tert-butylphenol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-Bromo-4-tert-butylphenol 税関データ
- 税関コード:2908199090
- 税関データ:
中国税関コード:
2908199090概要:
HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%
2-Bromo-4-tert-butylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3763-5G |
2-Bromo-4-tert-butylphenol |
2198-66-5 | >97.0%(GC)(T) | 5g |
¥75.00 | 2024-04-17 | |
| abcr | AB248128-100 g |
2-Bromo-4-(tert-butyl)phenol; . |
2198-66-5 | 100g |
€169.80 | 2023-04-27 | ||
| abcr | AB248128-500g |
2-Bromo-4-(tert-butyl)phenol; . |
2198-66-5 | 500g |
€353.10 | 2025-02-21 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015838-1g |
2-Bromo-4-tert-butylphenol |
2198-66-5 | 97% | 1g |
¥33 | 2024-05-25 | |
| Chemenu | CM117159-500g |
2-Bromo-4-(tert-butyl)phenol |
2198-66-5 | 95+% | 500g |
$393 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015838-25g |
2-Bromo-4-tert-butylphenol |
2198-66-5 | 97% | 25g |
¥49 | 2024-05-25 | |
| Apollo Scientific | OR8716-5g |
2-Bromo-4-(tert-butyl)phenol |
2198-66-5 | 5g |
£15.00 | 2025-02-20 | ||
| abcr | AB248128-500 g |
2-Bromo-4-(tert-butyl)phenol; . |
2198-66-5 | 500g |
€484.20 | 2023-04-27 | ||
| Fluorochem | 043681-100g |
2-Bromo-4-tert-butylphenol |
2198-66-5 | 97% | 100g |
£158.00 | 2022-03-01 | |
| Aaron | AR00BF3F-100g |
2-Bromo-4-tert-butylphenol |
2198-66-5 | 98% | 100g |
$27.00 | 2025-01-23 |
2-Bromo-4-tert-butylphenol 関連文献
-
Xiang-Xin Zheng,Zhong-Xia Wang RSC Adv. 2017 7 27177
-
2. Adiabatic deprotonation as an important competing pathway to ESIPT in photoacidic 2-phenylphenolsLeandro D. Mena,D. M. A. Vera,Maria T. Baumgartner,Liliana B. Jimenez Phys. Chem. Chem. Phys. 2019 21 12231
-
Jian Ye,Binbo Jiang,Yichao Qin,Wei Zhang,Yuming Chen,Jingdai Wang,Yongrong Yang RSC Adv. 2015 5 95981
-
Ruiguo Zhao,Taotao Liu,Liying Wang,Haiyan Ma Dalton Trans. 2014 43 12663
-
Bojun Tan,Long Liu,Huayu Zheng,Tianyi Cheng,Dianhu Zhu,Xiaofeng Yang,Xinjun Luan Chem. Sci. 2020 11 10198
推奨される供給者
atkchemica
(CAS:2198-66-5)2-Bromo-4-tert-butylphenol

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2198-66-5)2-Bromo-4-tert-butylphenol

清らかである:99%/99%
はかる:500g/1kg
価格 ($):211.0/358.0